molecular formula C21H17N3O3S B2400908 2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898433-90-4

2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2400908
CAS No.: 898433-90-4
M. Wt: 391.45
InChI Key: CUXFFBQPMZGQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This indolizine-based carboxamide derivative features a central indolizine scaffold substituted with an amino group at position 2, a thiophene-2-carbonyl moiety at position 3, and a 2-methoxyphenyl carboxamide group at position 1.

Properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-27-15-9-3-2-7-13(15)23-21(26)17-14-8-4-5-11-24(14)19(18(17)22)20(25)16-10-6-12-28-16/h2-12H,22H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXFFBQPMZGQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Thiophene-2-carbonyl Group: This step may involve acylation reactions using thiophene-2-carbonyl chloride.

    Attachment of the 2-methoxyphenyl Group: This could be done via nucleophilic substitution reactions.

    Amination: Introduction of the amino group can be achieved through amination reactions using appropriate amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could convert carbonyl groups to alcohols or amines.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, substituent effects, and inferred properties:

Table 1: Structural and Functional Comparison of Indolizine Carboxamide Derivatives

Compound Name/Identifier Aryl Group (Carboxamide) Acyl Group (Position 3) Key Characteristics References
Target Compound 2-Methoxyphenyl Thiophene-2-carbonyl Electron-rich aryl group; potential for enhanced solubility vs. chloro/nitro analogs.
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (RN 903315-26-4) 2-Chlorophenyl 4-Methoxybenzoyl Chlorine substituent increases lipophilicity; methoxybenzoyl may stabilize π-π interactions.
2-Amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (RN 904267-16-9) 2-Chlorophenyl 3-Nitrobenzoyl Nitro group introduces strong electron-withdrawing effects; may enhance reactivity in electrophilic environments.
2-Amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (RN 898436-84-5) 4-Ethylphenyl Thiophene-2-carbonyl Ethyl group increases hydrophobicity; thiophene carbonyl common in bioactive molecules.
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl Thiophene-2-carbonyl Dihedral angles (8.5–13.5°) between aromatic rings; weak C–H⋯O/S interactions drive crystal packing.

Key Observations

Substituent Effects on Solubility and Reactivity :

  • The 2-methoxyphenyl group in the target compound likely improves aqueous solubility compared to chloro or nitro analogs (e.g., RN 903315-26-4, RN 904267-16-9) due to the methoxy group’s polarity .
  • Nitro-substituted analogs (e.g., RN 904267-16-9) exhibit enhanced electrophilicity, which may correlate with reactivity in biological systems or synthetic modifications .

Impact of Acyl Groups: Thiophene-2-carbonyl derivatives (target compound, RN 898436-84-5) share a common motif with reported antifungal and antibacterial activities in carboxamide analogs (e.g., notes genotoxicity in thiophene carboxanilides) .

Crystallographic and Conformational Insights: Analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit dihedral angles of 8.5–13.5° between aryl and thiophene rings, suggesting moderate planarity conducive to intermolecular interactions (e.g., C–H⋯O/S) . Crystal packing in such systems often relies on non-classical hydrogen bonds, as observed in , which may influence bioavailability or solid-state stability .

Biological Implications :

  • While direct data for the target compound are absent, structurally related HBK piperazine derivatives () demonstrate the significance of methoxyphenyl groups in modulating receptor affinity .
  • Thiophene-containing analogs (e.g., RN 898436-84-5) highlight the scaffold’s versatility in drug design, particularly for targets like kinases or GPCRs .

Biological Activity

The compound 2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a heterocyclic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article focuses on the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo evaluations, structure-activity relationships (SAR), and its implications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16N2O3S
  • Molecular Weight : 316.37 g/mol

This compound features an indolizine core, which is known for its diverse biological activities, combined with a thiophene moiety that enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various indolizine derivatives. Although specific research directly on this compound is limited, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies on similar indolizine derivatives have shown selective cytotoxicity against colon cancer (COLO 205) and melanoma (SK-MEL-5) cell lines, with LC50 values around 71 nM and 75 nM respectively .
  • Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest, particularly at the G2/M phase, suggesting a disruption in microtubule dynamics .

Antiviral Activity

The antiviral potential of compounds structurally related to this compound has also been explored:

  • HIV Inhibition : A study identified a closely related compound as a potent non-nucleoside reverse transcriptase inhibitor with an EC50 value as low as 0.0039 μM against HIV-1 strains . This suggests that modifications to the indolizine framework can lead to significant antiviral activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indolizine derivatives. Key findings include:

  • Substituents on the phenyl ring significantly influence the potency and selectivity of these compounds against cancer cells.
  • The presence of electron-donating groups (like methoxy) enhances biological activity by improving solubility and interaction with biological targets.

Research Findings Summary

Study FocusKey Findings
Anticancer Activity Indolizine derivatives exhibit cytotoxicity against COLO 205 and SK-MEL-5 with LC50 ~71 nM.
Antiviral Activity Related compounds show potent inhibition of HIV-1 with EC50 values as low as 0.0039 μM.
Mechanism of Action Induction of apoptosis and G2/M cell cycle arrest in cancer cells; inhibition of reverse transcriptase in HIV.
Structure-Activity Relationship Modifications on phenyl ring enhance activity; electron-donating groups improve solubility.

Case Study 1: Indolizine Derivative Synthesis and Evaluation

A series of indolizine derivatives were synthesized and evaluated for their anticancer properties. The most promising derivative exhibited:

  • Cytotoxicity : LC50 values lower than 100 nM across multiple cancer cell lines.
  • Mechanism : Induced apoptosis through mitochondrial pathways.

Case Study 2: Antiviral Efficacy Against HIV

A closely related compound was tested for its ability to inhibit HIV replication in vitro:

  • Results : Showed high potency with minimal cytotoxicity.
  • Implications : Suggests potential for development as an anti-HIV therapeutic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.